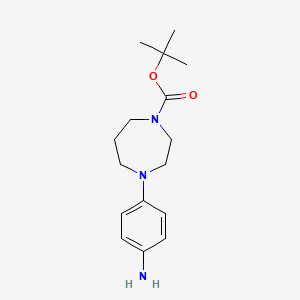![molecular formula C6H11ClF3NO B6165214 (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride CAS No. 1984154-08-6](/img/no-structure.png)
(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride” is likely a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “(2R)” denotes the configuration of the chiral center at the 2-position of the pyrrolidine ring . The “trifluoromethoxy” group is a functional group consisting of a carbon atom bonded to three fluorine atoms and one oxygen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylation is a common reaction in organic chemistry where a trifluoromethyl group is introduced into a molecule . The trifluoromethyl group can be introduced using a variety of reagents, one of which could be trifluoromethyl triflate .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring with a trifluoromethoxy methyl group attached at the 2-position. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to be quite electronegative, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. The presence of the trifluoromethoxy group could potentially increase the compound’s stability and electronegativity .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride involves the reaction of (R)-2-pyrrolidinemethanol with trifluoromethanesulfonic anhydride followed by treatment with sodium hydroxide and hydrochloric acid.", "Starting Materials": [ "(R)-2-pyrrolidinemethanol", "trifluoromethanesulfonic anhydride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: (R)-2-pyrrolidinemethanol is reacted with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine to form the corresponding triflate intermediate.", "Step 2: The triflate intermediate is treated with sodium hydroxide to form the (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine intermediate.", "Step 3: The (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine intermediate is then treated with hydrochloric acid to form the final product, (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride." ] } | |
Número CAS |
1984154-08-6 |
Nombre del producto |
(2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride |
Fórmula molecular |
C6H11ClF3NO |
Peso molecular |
205.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



